molecular formula C17H16N2O4 B5821929 N-(4-ethoxyphenyl)-3-(2-nitrophenyl)acrylamide

N-(4-ethoxyphenyl)-3-(2-nitrophenyl)acrylamide

Cat. No. B5821929
M. Wt: 312.32 g/mol
InChI Key: VBNKRCAIKJLXGG-KPKJPENVSA-N
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Description

N-(4-ethoxyphenyl)-3-(2-nitrophenyl)acrylamide is a synthetic compound that has been widely studied in scientific research due to its unique properties. This compound is also known as ENPA and has been found to have potential applications in various fields, including medicine, biotechnology, and materials science.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-3-(2-nitrophenyl)acrylamide is not fully understood. However, it has been proposed that ENPA interacts with cellular proteins and DNA, leading to changes in their function and structure. This interaction may result in the anti-inflammatory and anti-tumor properties observed in medical research.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-3-(2-nitrophenyl)acrylamide has been found to have various biochemical and physiological effects. In medical research, ENPA has been shown to inhibit the production of pro-inflammatory cytokines and induce apoptosis in cancer cells. In biotechnology, ENPA has been used as a fluorescent probe for detecting proteins and DNA. In materials science, ENPA has been used as a building block for constructing functional materials.

Advantages and Limitations for Lab Experiments

The advantages of using N-(4-ethoxyphenyl)-3-(2-nitrophenyl)acrylamide in lab experiments are its unique properties, including its anti-inflammatory and anti-tumor properties, fluorescent properties, and ability to act as a building block for constructing functional materials. The limitations of using ENPA in lab experiments are its potential toxicity and limited solubility in water.

Future Directions

There are many future directions for research on N-(4-ethoxyphenyl)-3-(2-nitrophenyl)acrylamide. In medicine, further studies are needed to determine the exact mechanism of action and potential therapeutic applications for ENPA. In biotechnology, research could focus on developing new fluorescent probes based on ENPA. In materials science, research could focus on using ENPA as a building block for constructing new functional materials with unique properties. Overall, N-(4-ethoxyphenyl)-3-(2-nitrophenyl)acrylamide has great potential for future scientific research in various fields.

Synthesis Methods

The synthesis of N-(4-ethoxyphenyl)-3-(2-nitrophenyl)acrylamide involves the reaction of 4-ethoxyaniline with 2-nitrobenzaldehyde in the presence of acetic acid and acetic anhydride. The resulting product is then reacted with acryloyl chloride to form N-(4-ethoxyphenyl)-3-(2-nitrophenyl)acrylamide. This synthesis method has been optimized to produce high yields of pure ENPA.

Scientific Research Applications

N-(4-ethoxyphenyl)-3-(2-nitrophenyl)acrylamide has been studied extensively in scientific research due to its potential applications in various fields. In medicine, ENPA has been found to have anti-inflammatory and anti-tumor properties. In biotechnology, ENPA has been used as a fluorescent probe for detecting proteins and DNA. In materials science, ENPA has been used as a building block for constructing functional materials.

properties

IUPAC Name

(E)-N-(4-ethoxyphenyl)-3-(2-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c1-2-23-15-10-8-14(9-11-15)18-17(20)12-7-13-5-3-4-6-16(13)19(21)22/h3-12H,2H2,1H3,(H,18,20)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBNKRCAIKJLXGG-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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